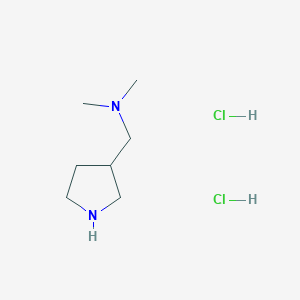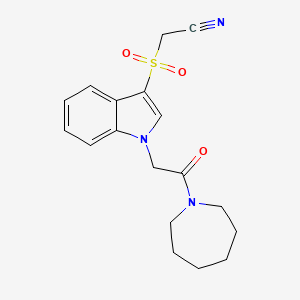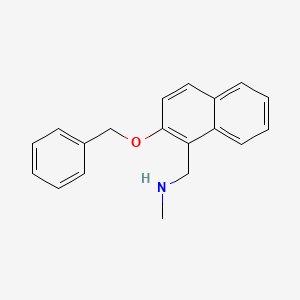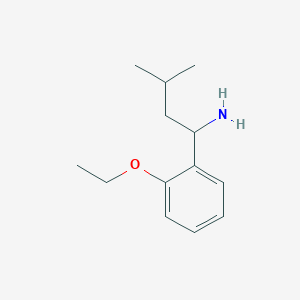
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities .
化学反应分析
Types of Reactions
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are usually performed at low temperatures to prevent decomposition.
Substitution: Various halogenating agents; reactions are conducted under controlled conditions to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .
科学研究应用
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethylamine group.
Dimethylamine: A related compound with similar functional groups but without the pyrrolidine ring.
N-Methylpyrrolidine: Another analog with a single methyl group attached to the nitrogen atom.
Uniqueness
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is unique due to its combination of the pyrrolidine ring and dimethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)
![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)
![2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide](/img/structure/B3008026.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)


amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B3008043.png)
![N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008044.png)
